Product packaging for 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one(Cat. No.:CAS No. 25083-80-1)

6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B1289264
CAS No.: 25083-80-1
M. Wt: 238.28 g/mol
InChI Key: IZYHTJMGZJVEDD-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative characterized by a benzyloxy (-OCH₂C₆H₅) group at the 6-position of the indenone scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules. Its structure combines a planar aromatic system with a ketone functionality, enabling diverse reactivity and interactions in medicinal chemistry applications. The benzyloxy group enhances lipophilicity, which influences solubility and membrane permeability, making it relevant in drug design .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O2 B1289264 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one CAS No. 25083-80-1

Properties

IUPAC Name

6-phenylmethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-16-9-7-13-6-8-14(10-15(13)16)18-11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYHTJMGZJVEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625626
Record name 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25083-80-1
Record name 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Common techniques include:

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:
6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one serves as a crucial intermediate in the synthesis of more complex organic molecules. The benzyloxy group enhances the compound's reactivity, making it suitable for various chemical transformations. For instance, it can undergo substitution reactions where the benzyloxy group can be replaced by other functional groups, facilitating the creation of diverse derivatives.

Synthesis Methods:
The compound is typically synthesized through nucleophilic substitution reactions involving 2,3-dihydro-1H-inden-1-one and benzyl alcohol under acidic or basic conditions. This method yields high purity and efficiency, with reported yields around 92% when using potassium carbonate in dimethylformamide as a solvent.

Medicinal Chemistry

Pharmacological Properties:
Research indicates that this compound exhibits promising pharmacological properties. Notably, studies have highlighted its potential as a tyrosinase inhibitor , which is significant for treating hyperpigmentation disorders. Kinetic studies revealed competitive inhibition with Ki values ranging from 8.7 μM to 10.3 μM . This suggests that derivatives of this compound could be developed into effective therapeutic agents.

Anticancer Activity:
Further investigations into related indanone derivatives have shown anticancer properties through mechanisms such as apoptosis induction and microtubule destabilization. These findings underscore the potential for developing new anticancer therapies based on the indanone scaffold .

Material Science

Development of Novel Materials:
In material science, this compound is explored for its electronic properties. Its unique structure allows for the design of materials with specific functionalities, which can be utilized in electronic devices or sensors.

Case Studies and Research Findings

Several studies provide insights into the applications of this compound:

Tyrosinase Inhibition Studies:
Research demonstrates that certain derivatives effectively inhibit tyrosinase activity through competitive inhibition mechanisms. This suggests that further exploration into benzyloxy-substituted indanones could yield valuable therapeutic agents for skin conditions .

Anticancer Activity:
A study on similar indanone derivatives showed promising results in inhibiting cancer cell growth through apoptosis induction and microtubule destabilization. These findings highlight the potential for developing new anticancer therapies based on this scaffold.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The biological and chemical properties of indanone derivatives are highly dependent on substituent type and position. Below is a comparative analysis of 6-(benzyloxy)-2,3-dihydro-1H-inden-1-one with analogous compounds:

Compound Substituent(s) Molecular Weight Key Properties Reference
This compound 6-OCH₂C₆H₅ 240.27 Enhanced lipophilicity (LogP ~2.8); π-π stacking with biological targets
6-Methoxy-2,3-dihydro-1H-inden-1-one 6-OCH₃ 164.20 Lower LogP (~1.8); used as a precursor for anti-inflammatory derivatives
5-Benzyloxy-6-methoxy-1-indanone 5-OCH₂C₆H₅, 6-OCH₃ 268.31 Dual substituents improve solubility in polar solvents (e.g., methanol, acetone)
6-(Trifluoromethoxy)-2,3-dihydro-1H-inden-1-one 6-OCF₃ 216.16 Electron-withdrawing group enhances metabolic stability; lower LogP (~1.8)
(E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one 6-OH, 2-benzylidene 280.28 Anti-inflammatory activity (IC₅₀ ~5 µM in macrophages); hydrogen-bond donor sites

Pharmacological Activity

  • Anti-inflammatory Effects : Chalcone derivatives like (E)-6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (IC₅₀ ~5 µM) demonstrate superior anti-inflammatory activity compared to 6-methoxy or benzyloxy analogues, likely due to hydrogen bonding and conjugated π systems .
  • Antimalarial Potential: The benzyloxy group in this compound facilitates π-π stacking with heme in β-hematin inhibition assays, a mechanism critical for antimalarial activity .
  • Antitumor Applications: Indanone derivatives with arylidene substituents (e.g., 2-arylidene-1-indanones) show antiproliferative effects via intercalation with DNA or inhibition of topoisomerases .

Structural and Crystallographic Insights

  • Planarity: The indenone core in this compound is nearly planar, similar to benzodioxole-substituted analogues (r.m.s. deviation = 0.041 Å). This planarity facilitates stacking interactions in crystal lattices and biological targets .
  • Polymorphism : Orthorhombic and triclinic polymorphs of related compounds (e.g., (2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one) exhibit distinct molecular volumes (313.5 vs. 309.6 ų), impacting solubility and stability .

Key Research Findings

Substituent Position Matters: 5-Benzyloxy-6-methoxy-1-indanone (CAS 127399-72-8) shows improved solubility over 6-benzyloxy analogues due to reduced steric hindrance .

Electron-Withdrawing Groups: Trifluoromethoxy-substituted indanones exhibit enhanced metabolic stability, making them suitable for prolonged therapeutic action .

Synergistic Effects : Dual substituents (e.g., benzyloxy and methoxy) balance lipophilicity and polarity, optimizing pharmacokinetic profiles .

Biological Activity

6-(Benzyloxy)-2,3-dihydro-1H-inden-1-one is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H14_{14}O, with a molecular weight of 238.28 g/mol. The compound features a benzyloxy group attached to a dihydro indenone framework, which is significant for its biological activity.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit notable enzyme inhibition properties. Specifically, derivatives of this compound have been shown to act as competitive inhibitors of tyrosinase, an enzyme crucial for melanin biosynthesis. Kinetic studies revealed Ki values ranging from 8.7 μM to 10.3 μM, suggesting potential applications in treating hyperpigmentation disorders.

Synthesis

The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of 6-hydroxy-2,3-dihydro-1H-inden-1-one with benzyl bromide in the presence of potassium carbonate as a base in dimethylformamide (DMF), yielding high purity and yield (approximately 92%).

Comparative Analysis of Related Compounds

A comparison with structurally similar compounds highlights the uniqueness of this compound:

Compound NameStructure FeaturesUnique Aspects
6-Hydroxy-2,3-dihydro-1H-inden-1-one Lacks the benzyloxy groupServes as a precursor in synthesis
4-(Benzyloxy)-2,3-dihydroquinolin-1-one Contains a quinoline ringExhibits different biological activity
4-(Benzyloxy)phenol Simple phenolic structureUsed in various industrial applications

Case Studies and Research Findings

While direct studies specifically targeting this compound are scarce, related research provides insight into its potential applications:

  • Tyrosinase Inhibition Studies : Research demonstrates that certain derivatives effectively inhibit tyrosinase activity with competitive inhibition mechanisms. Such findings suggest that further exploration into the benzyloxy-substituted indanones could yield valuable therapeutic agents for skin conditions.
  • Anticancer Activity : A study on similar indanone derivatives showed promising results in inhibiting cancer cell growth through apoptosis induction and microtubule destabilization . These findings underscore the potential for developing new anticancer therapies based on the indanone scaffold.

Q & A

Q. What are the common synthetic routes for 6-(benzyloxy)-2,3-dihydro-1H-inden-1-one, and how are reaction conditions optimized?

A palladium-catalyzed hydration-olefin insertion cascade is a key method for synthesizing dihydroindenone derivatives. This approach employs internal nucleophiles (e.g., hydroxyl or carbonyl groups) to trigger nucleopalladation of alkynes, enabling regioselective hydration and intramolecular Michael addition. Optimization involves tuning catalyst loadings (e.g., Pd(OAc)₂), solvents (DMF or THF), and temperatures (60–80°C) to achieve yields >90% . Alternative routes include Claisen-Schmidt condensation for chalcone derivatives, using NaOH/EtOH as a base-solvent system .

Q. How is structural characterization performed for this compound derivatives?

X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is standard for determining bond lengths, angles, and dihedral angles. For example, in (E)-2-(3,4-dimethoxybenzylidene) derivatives, C–C bond lengths range from 1.34–1.48 Å, and dihedral angles between aromatic systems are <10° . NMR (¹H/¹³C) and HRMS validate purity and functional groups, with δ ~2.8–3.2 ppm for dihydroindenone protons and [M+H]+ peaks matching calculated masses within 0.001 Da .

Q. What in vitro assays are used to evaluate the antimicrobial activity of dihydroindenone derivatives?

Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are tested via broth microdilution (MIC values). Antifungal activity against C. albicans uses agar diffusion. Compounds like (E)-2-(4-trifluoromethylbenzylidene) derivatives show MICs of 8–32 µg/mL, with structure-activity relationships (SAR) linking electron-withdrawing substituents (e.g., CF₃) to enhanced potency .

Advanced Research Questions

Q. How do computational methods like DFT clarify the electronic properties of this compound?

B3LYP/6-311++G(d,p) calculations reveal HOMO-LUMO gaps (~4.5 eV) and global electrophilicity indices (ω ≈ 1.8 eV), indicating moderate reactivity. Mulliken charges show electron-deficient carbonyl carbons (≈+0.35 e), facilitating nucleophilic attacks. MESP surfaces highlight electrophilic regions near the benzyloxy group, guiding functionalization strategies .

Q. What mechanistic insights explain the diastereoselectivity in palladium-catalyzed syntheses of dihydroindenones?

The internal nucleophile (e.g., hydroxyl) directs syn-addition during alkyne nucleopalladation, forming a Pd-π-allyl intermediate. Steric effects from substituents (e.g., 2-methylallyl) enforce cis-configuration in the cyclization step, achieving >95% diastereoselectivity. Kinetic studies (Eyring plots) confirm a concerted transition state with ΔG‡ ≈ 18 kcal/mol .

Q. How are crystallographic data contradictions resolved for complex dihydroindenone derivatives?

Twinned data or disordered moieties (e.g., benzyloxy groups) are addressed via SHELXL’s TWIN/BASF commands. For example, refining occupancy ratios (e.g., 70:30 for disordered methoxy groups) and applying restraints (DFIX/ISOR) improve R-factors to <0.05. ORTEP-3 visualizes thermal ellipsoids to validate anisotropic displacement parameters .

Q. Why do some dihydroindenone derivatives exhibit discrepancies between computational predictions and experimental bioactivity?

Solvent effects (e.g., PBS vs. DMSO) and protein binding (e.g., serum albumin) alter bioavailability. MD simulations (AMBER) show that hydrophobic substituents (e.g., CF₃O) improve membrane permeability but may aggregate in aqueous media, reducing effective concentrations. Experimental MICs often align with logP values (2.5–3.5) .

Methodological Guidance

Q. How to optimize reaction yields for challenging dihydroindenone syntheses?

  • Catalyst screening : Test Pd(II)/Cu(I) bimetallic systems for sluggish steps.
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 100°C vs. 12 h conventionally) .
  • Purification : Use flash chromatography (hexane:EtOAc gradients) or recrystallization (MeOH/CH₂Cl₂) .

9. Best practices for handling air-sensitive intermediates in dihydroindenone functionalization:

  • Conduct reactions under N₂/Ar using Schlenk lines.
  • Stabilize intermediates with ligands (e.g., PPh₃) or low temperatures (−78°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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